![molecular formula C14H10ClN5 B15359570 6-chloro-4-(1H-indol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B15359570.png)
6-chloro-4-(1H-indol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-4-(1H-indol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidine is a complex organic compound characterized by its unique molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-4-(1H-indol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidine typically involves multiple steps, starting with the formation of the pyrazolopyrimidine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes. The process is optimized for efficiency and yield, often employing continuous flow chemistry techniques to streamline the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 6-chloro-4-(1H-indol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidine is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties. It can interact with various biological targets, making it a candidate for drug development.
Medicine: In the medical field, the compound is being investigated for its therapeutic potential. Its ability to modulate biological pathways and interact with specific receptors makes it a promising candidate for the treatment of various diseases.
Industry: In industry, this compound can be used as a precursor for the synthesis of dyes, pigments, and other chemical products. Its versatility and reactivity make it suitable for a wide range of applications.
Mecanismo De Acción
The mechanism by which 6-chloro-4-(1H-indol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidine exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and the biological system .
Comparación Con Compuestos Similares
4-(1H-indol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidine
6-chloro-1-methylpyrazolo[3,4-d]pyrimidine
4-(1H-indol-4-yl)-6-chloropyrazolo[3,4-d]pyrimidine
Uniqueness: 6-Chloro-4-(1H-indol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidine stands out due to its specific substitution pattern and the presence of both chloro and indole groups. This unique combination of functional groups contributes to its distinct chemical and biological properties, making it different from other similar compounds.
Propiedades
Fórmula molecular |
C14H10ClN5 |
|---|---|
Peso molecular |
283.71 g/mol |
Nombre IUPAC |
6-chloro-4-(1H-indol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C14H10ClN5/c1-20-13-10(7-17-20)12(18-14(15)19-13)9-3-2-4-11-8(9)5-6-16-11/h2-7,16H,1H3 |
Clave InChI |
HQSRZGPGCFHUBI-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=NC(=NC(=C2C=N1)C3=C4C=CNC4=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-amino-N-[(5-methylpyrazin-2-yl)methyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B15359487.png)
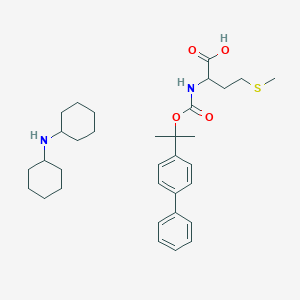
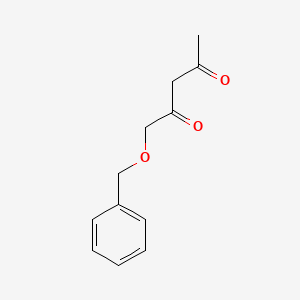
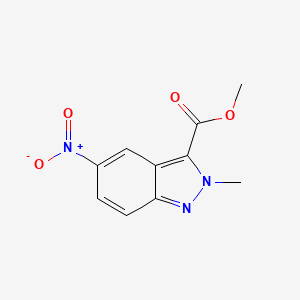
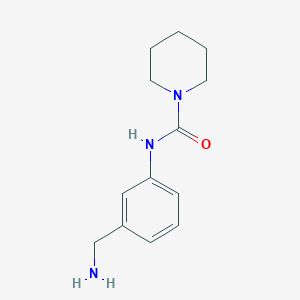

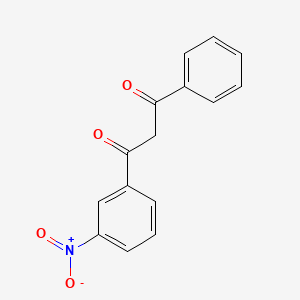
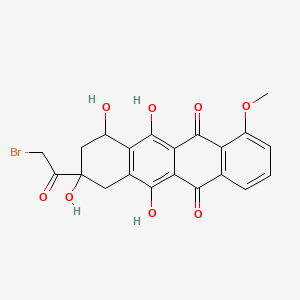
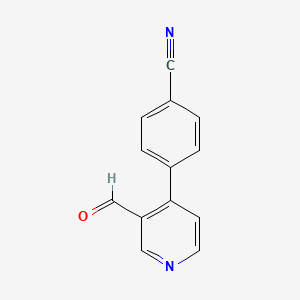
![2-Amino-2-[6-(4-chlorophenyl)-3-pyridyl]acetic acid](/img/structure/B15359554.png)
![6-[(2-Methylpropan-2-yl)oxy]imidazo[2,1-a]phthalazine](/img/structure/B15359556.png)
![5-(3-chlorophenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B15359559.png)

![trans-6-Benzylhexahydro-2H-pyrano[3,2-c]pyridin-4(3H)-one](/img/structure/B15359575.png)
